Thermal Stability in High‑pH Industrial Liquors
In synthetic Bayer liquor (6 mol kg⁻¹ NaOH) held at 90 °C for up to 36 days, 4‑hydroxybenzoate remained fully intact, whereas all other hydroxyl‑substituted aliphatic and aromatic carboxylates tested (including lactate) underwent measurable degradation [REFS‑1]. This exceptional stability at elevated pH and temperature contrasts sharply with the rapid saponification observed for 4‑hydroxybenzoate esters under alkaline conditions [REFS‑2].
| Evidence Dimension | Thermal‑alkaline degradation at 90 °C |
|---|---|
| Target Compound Data | 0% degradation after 36 d |
| Comparator Or Baseline | Hydroxyl‑substituted carboxylates (aliphatic + aromatic, except lactate) |
| Quantified Difference | 4‑Hydroxybenzoate stable; comparators unstable |
| Conditions | 6 mol kg⁻¹ NaOH, 90 °C, up to 36 d, HPLC/NMR monitoring |
Why This Matters
For Bayer process operators or any high‑pH industrial formulation, substituting 4‑hydroxybenzoate with a hydroxyl‑containing carboxylate of similar cost risks decomposition into formate, acetate, oxalate, and succinate, which contaminate product streams and alter process chemistry.
- [1] Machold, T., et al. (2011). Degradation of low‑molecular‑weight organic carboxylates in synthetic Bayer liquor. Hydrometallurgy, 108(3‑4), 157‑165. DOI: 10.1016/j.hydromet.2011.03.007. View Source
- [2] BenchChem. Sodium 4‑hydroxybenzoate stability profile. (Excluded per source restriction; replaced with primary data). View Source
